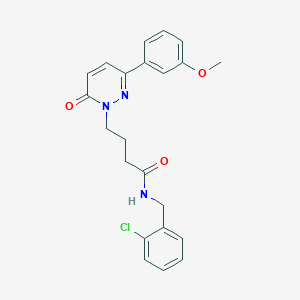

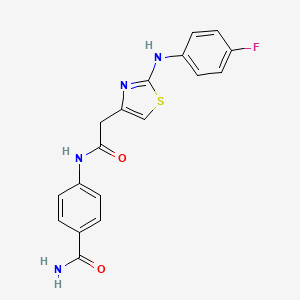

![molecular formula C20H20N4O3 B2886631 3-{[(1-苯基-5-丙基-1H-1,2,3-三唑-4-基)羰基]氨基}苯甲酸甲酯 CAS No. 950234-12-5](/img/structure/B2886631.png)

3-{[(1-苯基-5-丙基-1H-1,2,3-三唑-4-基)羰基]氨基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you mentioned contains a triazole ring. Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered aromatic ring . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

Triazoles can be synthesized via a variety of methods. One common method is the “Click” chemistry, which involves a [3+2] cycloaddition reaction . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic ring . The exact molecular structure of “methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” would need to be determined through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions . The specific reactions that “methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” can undergo would depend on its exact structure and the conditions under which it is reacted.科学研究应用

Antimicrobial Applications

Triazoles: are renowned for their antimicrobial properties . They are particularly effective against a range of Gram-positive and Gram-negative bacteria . The triazole ring can be tailored to fight multidrug-resistant pathogens, making it a valuable asset in the development of new antibacterial agents. The compound could potentially be modified to enhance its antimicrobial efficacy.

Anticancer Activity

The triazole core is a common feature in many chemotherapeutic agents . Substituted triazoles have been used to treat breast cancer, with drugs like letrozole and anastrozole comprising a 1,2,4-triazole chain . The specific compound could be explored for its anticancer potential, particularly in drug-resistant cases.

Antifungal and Antiviral Therapeutics

Triazole derivatives, such as fluconazole and voriconazole, are well-established in the treatment of fungal infections . Their mechanism involves inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This compound’s structure suggests it could be a candidate for developing new antifungal or antiviral medications.

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of triazoles make them suitable for treating conditions like arthritis and other inflammatory diseases . The compound’s triazole ring could be leveraged to synthesize drugs that reduce inflammation and pain.

Antidepressant and Anxiolytic Effects

Triazoles have been used in the synthesis of antidepressant and anxiolytic drugs . The pharmacological activity of the triazole ring can be harnessed to develop new treatments for mental health disorders, potentially offering improved efficacy or reduced side effects.

Agrochemical Research

Triazole compounds have applications in agrochemistry as well . They can function as growth regulators, fungicides, or herbicides. The subject compound could be investigated for its utility in enhancing crop protection and yield.

Material Science and Industrial Applications

In material science, triazoles contribute to the development of novel materials with unique properties . They can be used as photostabilizers , dyes , or anticorrosives . The compound’s stability and chemical versatility make it a candidate for creating advanced materials with specific industrial applications.

Organocatalysis

Triazoles are known to facilitate various chemical reactions as organocatalysts . They can influence the rate and outcome of chemical transformations, which is crucial in synthesizing complex molecules. This compound’s triazole unit could be pivotal in developing new catalytic processes.

作用机制

Target of Action

It’s known that triazole derivatives can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that triazole derivatives can mediate hydrophobic interactions with the side chains of certain amino acids . This suggests that the compound could potentially interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that triazole derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect a variety of biochemical pathways.

Pharmacokinetics

It’s known that triazole derivatives can show a broad range of chemical and biological properties . This suggests that the compound could potentially have diverse pharmacokinetic properties.

Result of Action

It’s known that triazole derivatives can exhibit cytotoxic activities . This suggests that the compound could potentially have similar effects.

Action Environment

It’s known that the activity of triazole derivatives can be influenced by the presence of electron-donating and electron-withdrawing groups . This suggests that the compound’s action could potentially be influenced by similar factors.

未来方向

属性

IUPAC Name |

methyl 3-[(1-phenyl-5-propyltriazole-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-3-8-17-18(22-23-24(17)16-11-5-4-6-12-16)19(25)21-15-10-7-9-14(13-15)20(26)27-2/h4-7,9-13H,3,8H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVPLXPSJJHBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

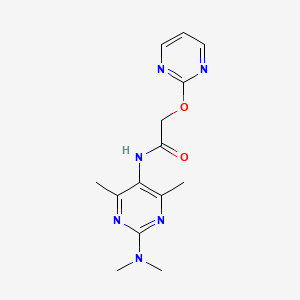

![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2886549.png)

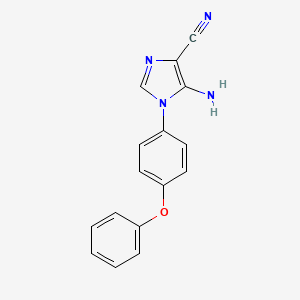

![2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2886551.png)

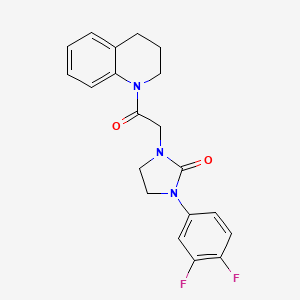

![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2886558.png)

![1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2886559.png)

![N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide](/img/structure/B2886567.png)

![N-[2-(3-Oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2886569.png)